molecular formula C15H14ClF3N2O5S B10862525 2-chloro-N-{[2-oxo-3-(trifluoromethyl)hexahydro-2H-cyclopenta[b]furan-3-yl]carbamoyl}benzenesulfonamide

2-chloro-N-{[2-oxo-3-(trifluoromethyl)hexahydro-2H-cyclopenta[b]furan-3-yl]carbamoyl}benzenesulfonamide

Cat. No.: B10862525
M. Wt: 426.8 g/mol
InChI Key: XBANLHASJIBGNH-UHFFFAOYSA-N
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Description

3-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-2-OXO-3-(TRIFLUOROMETHYL)HEXAHYDRO-2H-CYCLOPENTA[B]FURAN is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-2-OXO-3-(TRIFLUOROMETHYL)HEXAHYDRO-2H-CYCLOPENTA[B]FURAN typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the cyclopentane ring: This step involves cyclization reactions under controlled conditions.

    Introduction of the trifluoromethyl group: This is achieved through fluorination reactions using reagents like trifluoromethyl iodide.

    Attachment of the chlorophenylsulfonyl group: This step involves sulfonylation reactions using chlorophenylsulfonyl chloride.

    Final assembly: The final compound is assembled through a series of condensation and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-2-OXO-3-(TRIFLUOROMETHYL)HEXAHYDRO-2H-CYCLOPENTA[B]FURAN undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-2-OXO-3-(TRIFLUOROMETHYL)HEXAHYDRO-2H-CYCLOPENTA[B]FURAN has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-2-OXO-3-(TRIFLUOROMETHYL)HEXAHYDRO-2H-CYCLOPENTA[B]FURAN involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-3-OXO-2-(TRIFLUOROMETHYL)HEXAHYDRO-2H-CYCLOPENTA[B]FURAN
  • 4-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-2-OXO-4-(TRIFLUOROMETHYL)HEXAHYDRO-2H-CYCLOPENTA[B]FURAN

Uniqueness

The uniqueness of 3-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-2-OXO-3-(TRIFLUOROMETHYL)HEXAHYDRO-2H-CYCLOPENTA[B]FURAN lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its trifluoromethyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14ClF3N2O5S

Molecular Weight

426.8 g/mol

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-[2-oxo-3-(trifluoromethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl]urea

InChI

InChI=1S/C15H14ClF3N2O5S/c16-9-5-1-2-7-11(9)27(24,25)21-13(23)20-14(15(17,18)19)8-4-3-6-10(8)26-12(14)22/h1-2,5,7-8,10H,3-4,6H2,(H2,20,21,23)

InChI Key

XBANLHASJIBGNH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)OC(=O)C2(C(F)(F)F)NC(=O)NS(=O)(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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